molecular formula C26H24N8O3 B2803980 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 920207-11-0

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

货号: B2803980
CAS 编号: 920207-11-0
分子量: 496.531
InChI 键: QIJNPZCCOLFNBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a hybrid heterocyclic architecture combining a triazolo[4,5-d]pyrimidine core with a piperazine linker and an indole-ethane-dione moiety. The triazolo-pyrimidine system is known for its role in modulating enzyme inhibition (e.g., kinase or phosphodiesterase targets) due to its planar, aromatic structure and hydrogen-bonding capabilities .

属性

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O3/c1-2-37-18-9-7-17(8-10-18)34-25-22(30-31-34)24(28-16-29-25)32-11-13-33(14-12-32)26(36)23(35)20-15-27-21-6-4-3-5-19(20)21/h3-10,15-16,27H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJNPZCCOLFNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(=O)C5=CNC6=CC=CC=C65)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Key Observations :

  • The target compound’s piperazine linker distinguishes it from ’s pyrazole-thiophene analogs, which exhibit lower solubility due to non-polar thiophene groups .
  • Unlike tartaric acid derivatives (), the target compound lacks intrinsic chirality, reducing stereochemical complexity in synthesis and metabolism .

Bioactivity Hypotheses

  • Kinase Inhibition: The triazolo-pyrimidine core may compete with ATP in kinase binding pockets, akin to known inhibitors like imatinib.
  • CNS Modulation : The indole moiety resembles tryptophan derivatives, suggesting serotonin or dopamine receptor interactions.
  • Anticancer Potential: Piperazine-linked compounds often exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition.

Research Findings and Implications

Preclinical Relevance

  • Structural Stability : The ethoxyphenyl group may reduce metabolic degradation compared to unsubstituted analogs, as inferred from monitoring data standards in ’s chemistry tables .
  • 3D Microenvironment Compatibility : ’s hydrogel-based 3D culture systems could test this compound’s diffusion and efficacy in tumor-mimetic environments .

常见问题

Basic Research Questions

Q. What are the critical synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

  • Key Challenges : The compound’s triazolopyrimidine core requires regioselective cyclization, while the piperazine and indole moieties demand precise coupling steps. Side reactions, such as incomplete ring closure or undesired substitutions, are common .
  • Optimization Strategies :

  • Use Pd/C or CuI catalysts for Suzuki-Miyaura couplings to attach aryl groups (e.g., 4-ethoxyphenyl) .
  • Control temperature (<80°C) and solvent polarity (e.g., DMF or dichloromethane) to stabilize reactive intermediates .
  • Monitor progress via TLC and HPLC to isolate intermediates with ≥95% purity .

Q. How can structural confirmation be achieved using spectroscopic and computational methods?

  • Methodology :

  • NMR : Assign peaks for the triazole (δ 8.1–8.3 ppm) and indole NH (δ 10.5–11.0 ppm) to confirm regiochemistry .
  • HRMS : Verify the molecular ion [M+H]⁺ at m/z 555.23 (calculated for C₂₉H₂₇N₈O₃) .
  • Molecular Modeling : Compare DFT-calculated IR spectra with experimental data to validate the triazolopyrimidine scaffold .

Q. What are the primary biological targets hypothesized for this compound?

  • Targets : Triazolopyrimidines often inhibit kinases (e.g., cyclin-dependent kinases) or DNA repair enzymes (e.g., PARP). The indole group may enhance binding to serotonin receptors or tubulin .
  • Validation : Use competitive binding assays with fluorescent probes (e.g., ATP-competitive kinase inhibitors) to quantify IC₅₀ values .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methoxy groups) impact bioactivity and selectivity?

  • Case Study : Replacing the 4-ethoxyphenyl group with 3-methoxyphenyl (as in ) reduced anticancer potency (IC₅₀ from 0.8 µM to 5.2 µM in MCF-7 cells), likely due to steric hindrance in the kinase active site .
  • Methodology :

  • Synthesize analogs via parallel combinatorial chemistry.
  • Compare dose-response curves across cell lines (e.g., HepG2 vs. HEK293) to assess selectivity .

Q. How can contradictions in biological data (e.g., cytotoxicity vs. non-specific effects) be resolved?

  • Approach :

  • Counter-Screens : Test against non-malignant cells (e.g., NIH/3T3 fibroblasts) to rule out general toxicity .
  • Target Knockdown : Use siRNA to silence hypothesized targets (e.g., CDK4). If cytotoxicity diminishes, the compound’s mechanism is target-specific .

Q. What strategies improve metabolic stability for in vivo studies?

  • Findings : Piperazine-containing analogs often undergo CYP3A4-mediated oxidation.
  • Solutions :

  • Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to block metabolic hotspots .
  • Use deuterated solvents in stability assays (e.g., D₂O/PBS) to track degradation pathways via LC-MS .

Q. How can molecular docking and dynamics simulations guide SAR studies?

  • Protocol :

  • Dock the compound into crystal structures of CDK2 (PDB: 1HCL) using AutoDock Vina.
  • Run 100-ns MD simulations to assess binding pose stability; focus on hydrogen bonds between the indole NH and Asp86 .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。